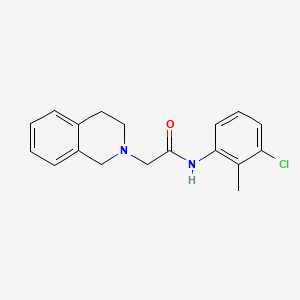

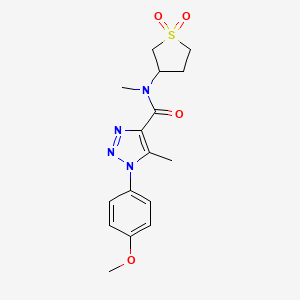

![molecular formula C16H14ClN3O3 B4435863 5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4435863.png)

5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Übersicht

Beschreibung

The compound “5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives has been reported to involve Pd-catalyzed one-pot direct ortho C–H arylation . Many functional groups are well tolerated under these direct C–H arylation conditions. This protocol provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by the presence of a pyrido[2,3-d]pyrimidine core . This core can be functionalized with various groups, leading to a wide range of derivatives with diverse properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidine derivatives typically involve Pd-catalyzed one-pot direct ortho C–H arylation . This reaction is tolerant of many functional groups and provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields .Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Facile Synthesis

Researchers have developed efficient synthetic methods for pyrido[2,3-d]pyrimidines. Notably, one-pot reactions involving enaminones and cyano olefins have yielded these compounds in good yield .

Multifunctionalization via the ‘Victory’ Reaction

A microwave-assisted one-pot cyclocondensation, known as the ‘Victory’ reaction, provides multifunctionalized pyrido[2,3-d]pyrimidines. This approach combines α,β-unsaturated esters, amidine systems, and malononitrile or ethyl cyanoacetate .

Zukünftige Richtungen

The future directions for research on “5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” and related compounds could involve further exploration of their medicinal chemistry potential . This could include investigating their mechanism of action, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies .

Wirkmechanismus

Target of Action

The primary target of this compound is Threonine Tyrosine Kinase (TTK) . TTK is a protein kinase that plays a crucial role in the spindle assembly checkpoint during cell division, and its dysregulation is often associated with cancer .

Mode of Action

The compound binds to TTK with a strong affinity, as indicated by a Kd value of 0.15 nM . This binding inhibits the kinase activity of TTK, disrupting the normal function of the spindle assembly checkpoint and potentially leading to cell cycle arrest .

Biochemical Pathways

The inhibition of TTK affects the spindle assembly checkpoint, a key regulatory pathway in cell division . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells where TTK is often overexpressed .

Pharmacokinetics

The compound has been designed to be orally bioavailable . It demonstrated good oral pharmacokinetic properties with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound can be effectively absorbed and distributed within the body.

Result of Action

The inhibition of TTK by the compound can disrupt the normal function of the spindle assembly checkpoint, potentially leading to cell cycle arrest and apoptosis . This makes it a promising candidate for the development of anticancer agents .

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3/c1-23-9-8-20-14-13(15(21)19-16(20)22)12(6-7-18-14)10-2-4-11(17)5-3-10/h2-7H,8-9H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKLACNNBHIDLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B4435799.png)

![2-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4435804.png)

![2-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4435813.png)

![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4435827.png)

![2-methyl-N-(3-pyridinylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4435829.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(4-methylphenyl)propanamide](/img/structure/B4435835.png)

![3-(4-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4435841.png)

![N-(3,4-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435873.png)

![1-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4435881.png)